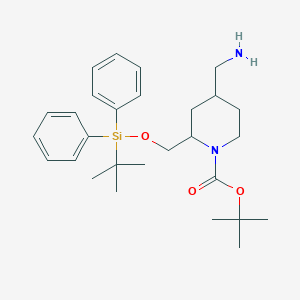
tert-Butyl 4-(aminomethyl)-2-(((tert-butyldiphenylsilyl)oxy)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(aminomethyl)-2-(((tert-butyldiphenylsilyl)oxy)methyl)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with various functional groups The tert-butyl group and the tert-butyldiphenylsilyl group provide steric hindrance, which can influence the compound’s reactivity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(aminomethyl)-2-(((tert-butyldiphenylsilyl)oxy)methyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced using tert-butyl chloride in the presence of a base such as sodium hydride.
Attachment of the tert-Butyldiphenylsilyl Group: This step involves the reaction of the piperidine derivative with tert-butyldiphenylsilyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of flow microreactor systems, which have been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, to form corresponding oxides.
Reduction: Reduction reactions can target the carboxylate group, converting it to an alcohol.
Substitution: The tert-butyldiphenylsilyl group can be substituted with other silyl groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like tetrabutylammonium fluoride for silyl group substitution.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new silyl derivatives or functionalized piperidine compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound can be used to study the effects of steric hindrance on biological activity. Its derivatives may serve as potential inhibitors or activators of specific enzymes.
Medicine
In medicinal chemistry, tert-Butyl 4-(aminomethyl)-2-(((tert-butyldiphenylsilyl)oxy)methyl)piperidine-1-carboxylate and its derivatives are explored for their potential therapeutic properties. They may act as intermediates in the synthesis of drugs targeting neurological or cardiovascular conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(aminomethyl)-2-(((tert-butyldiphenylsilyl)oxy)methyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The steric hindrance provided by the tert-butyl and tert-butyldiphenylsilyl groups can influence the binding affinity and specificity of the compound. The aminomethyl group may participate in hydrogen bonding or electrostatic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate: Lacks the tert-butyldiphenylsilyl group, making it less sterically hindered.
tert-Butyl 4-(hydroxymethyl)-2-(((tert-butyldiphenylsilyl)oxy)methyl)piperidine-1-carboxylate: Contains a hydroxymethyl group instead of an aminomethyl group, altering its reactivity.
Uniqueness
The presence of both the tert-butyl and tert-butyldiphenylsilyl groups in tert-Butyl 4-(aminomethyl)-2-(((tert-butyldiphenylsilyl)oxy)methyl)piperidine-1-carboxylate provides significant steric hindrance, making it unique compared to similar compounds. This steric hindrance can influence the compound’s reactivity, stability, and biological activity, making it a valuable tool in various research and industrial applications.
Properties
Molecular Formula |
C28H42N2O3Si |
|---|---|
Molecular Weight |
482.7 g/mol |
IUPAC Name |
tert-butyl 4-(aminomethyl)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C28H42N2O3Si/c1-27(2,3)33-26(31)30-18-17-22(20-29)19-23(30)21-32-34(28(4,5)6,24-13-9-7-10-14-24)25-15-11-8-12-16-25/h7-16,22-23H,17-21,29H2,1-6H3 |
InChI Key |
JPABGQWTUJHPME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


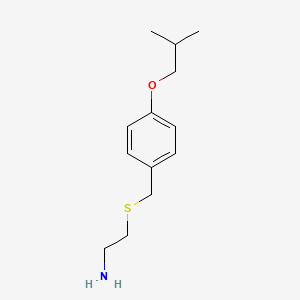
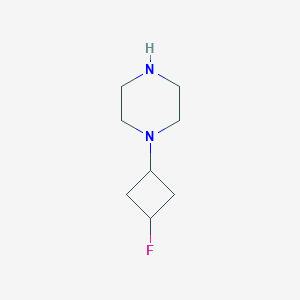
![4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid](/img/structure/B12989169.png)
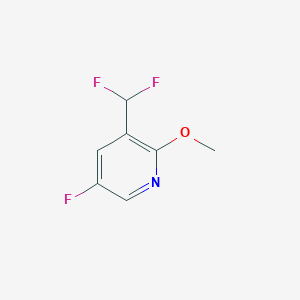
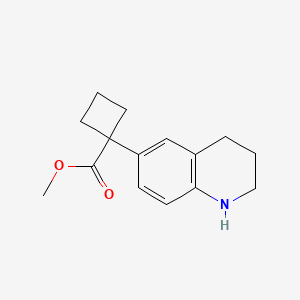
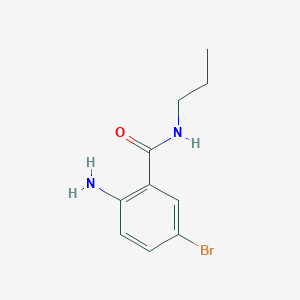
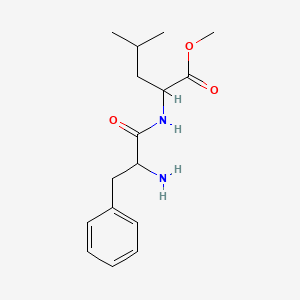
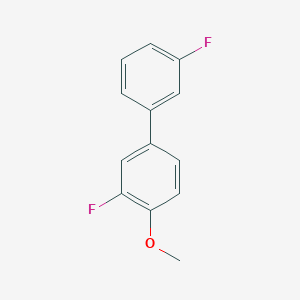
![7,7-bis(4-hexylphenyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B12989194.png)
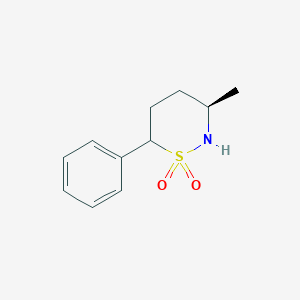
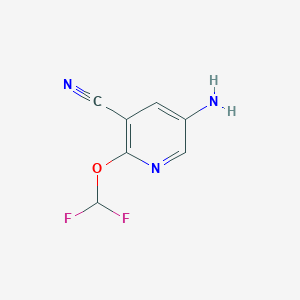
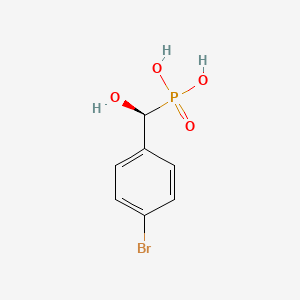
![2-(Trifluoromethyl)-4H-pyrido[3,4-d][1,3]oxazin-4-one](/img/structure/B12989230.png)

